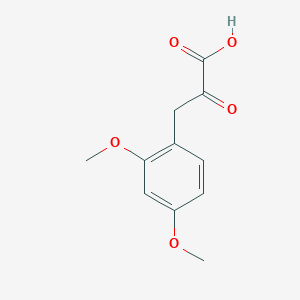![molecular formula C13H21NO2 B13611681 tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: is a complex organic compound known for its unique structure and potential applications in various fields. It is characterized by a tricyclic framework, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions to form the tricyclic structure.
Introduction of the Carbamate Group: This step involves the reaction of the tricyclic intermediate with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of tricyclic structures on biological systems. It can serve as a model compound for understanding the interactions between tricyclic molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: can be compared with other tricyclic carbamates and related compounds.
This compound: is unique due to its specific tricyclic structure and the presence of the tert-butyl carbamate group.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
tert-butyl N-(3-tricyclo[4.2.0.02,5]octanyl)carbamate |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-9-7-4-5-8(7)11(9)10/h7-11H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
XDMBPPUGEUEIES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2C1C3C2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















